Cas no 10328-31-1 (1-Aziridineacetamide,N,N'-[1,4-phenylenebis(methylene)]bis- (9CI))
10328-31-1 structure
Product Name:1-Aziridineacetamide,N,N'-[1,4-phenylenebis(methylene)]bis- (9CI)
Numero CAS:10328-31-1
MF:C16H22N4O2
MW:302.371483325958
CID:139792
PubChem ID:25158
Update Time:2025-04-19
1-Aziridineacetamide,N,N'-[1,4-phenylenebis(methylene)]bis- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Aziridineacetamide,N,N'-[1,4-phenylenebis(methylene)]bis- (9CI)
- 2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide
- N,N'-(p-Phenylenedimethylene)bis(1-aziridineacetamide)
- 1-AZIRIDINEACETAMIDE, N,N'-(p-PHENYLENEDIMETHYLENE)BIS-
- 2,2'-bis-aziridin-1-yl-N,N'-p-phenylenedimethyl-bis-acetamide
- Acetamide, N,N'-(p-xylylene)bis(2-(1-aziridinyl)-
- BRN 1326686
- N,4-xylylenediamine
- N,N'-(p-Xylylene)bis(2-(1-aziridinyl)acetamide)
- N,N'-Bis(aziridineacetyl)-1,4-xylylenediamine
- N,N'-Bis-aziridinylacetyl-1,4-xylenediamine
- NSC-115615
- 10328-31-1
- N,N/'-(p-Phenylenedimethylene)bis(1-aziridineacetamide)
- DTXSID20145740
- NSC115615
- NSC 115615
- 1-Aziridineacetamide, N,N'-(1,4-phenylenebis(methylene))bis-
- 1-Aziridineacetamide,N'-(p-phenylenedimethylene)bis-
- 1-Aziridineacetamide,N'-[1,4-phenylenebis(methylene)]bis-
-
- Inchi: 1S/C16H22N4O2/c21-15(11-19-5-6-19)17-9-13-1-2-14(4-3-13)10-18-16(22)12-20-7-8-20/h1-4H,5-12H2,(H,17,21)(H,18,22)
- Chiave InChI: LHLWBBYCNRXYAA-UHFFFAOYSA-N
- Sorrisi: O=C(CN1CC1)NCC1C=CC(=CC=1)CNC(CN1CC1)=O
Proprietà calcolate
- Massa esatta: 302.17446
- Massa monoisotopica: 302.174
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 8
- Complessità: 361
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 64.2A^2
- XLogP3: -0.2
Proprietà sperimentali
- Densità: 1.256
- Punto di ebollizione: 602.8°C at 760 mmHg
- Punto di infiammabilità: 318.4°C
- Indice di rifrazione: 1.61
- PSA: 64.22
- LogP: 0.20780
1-Aziridineacetamide,N,N'-[1,4-phenylenebis(methylene)]bis- (9CI) Letteratura correlata
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
10328-31-1 (1-Aziridineacetamide,N,N'-[1,4-phenylenebis(methylene)]bis- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti